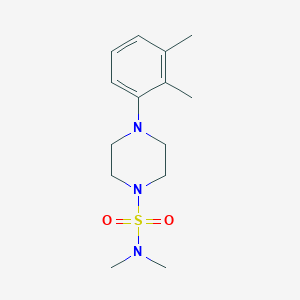
4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide, commonly known as DMPS, is a sulfonamide compound that has been widely used in scientific research for its diverse biochemical and physiological effects. DMPS is a white crystalline powder that is soluble in water and has a molecular weight of 308.4 g/mol.
作用機序
DMPS acts as a chelating agent by binding to heavy metals and facilitating their excretion from the body. It also acts as a radioprotective agent by scavenging free radicals and reducing oxidative stress. In addition, DMPS has been shown to have neuroprotective effects by reducing inflammation and promoting neuronal survival.
Biochemical and Physiological Effects
DMPS has been shown to have diverse biochemical and physiological effects. It has been shown to increase the excretion of heavy metals such as lead, mercury, and cadmium from the body. It has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases.
実験室実験の利点と制限
DMPS has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, DMPS has some limitations for lab experiments. It has a relatively short half-life in the body, which limits its effectiveness as a chelating agent. It also has some toxicity at high doses, which limits its use in animal studies.
将来の方向性
There are several future directions for research on DMPS. One area of research is the development of more effective chelating agents for heavy metal poisoning. Another area of research is the development of more potent radioprotective agents for cancer therapy. Finally, there is a need for more research on the neuroprotective effects of DMPS, particularly in the treatment of neurodegenerative diseases.
Conclusion
DMPS is a sulfonamide compound that has been widely used in scientific research for its diverse applications. It is a chelating agent that can facilitate the excretion of heavy metals from the body, a radioprotective agent that can reduce oxidative stress, and a neuroprotective agent that can reduce inflammation and promote neuronal survival. DMPS has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DMPS, including the development of more effective chelating agents, more potent radioprotective agents, and more research on the neuroprotective effects of DMPS.
合成法
DMPS can be synthesized through a simple reaction between 2,3-dimethylphenylamine and N,N-dimethylpiperazine in the presence of sulfuric acid. The reaction yields DMPS as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
DMPS has been widely used in scientific research for its diverse applications. It has been used as a chelating agent in the treatment of heavy metal poisoning, as a radioprotective agent in cancer therapy, and as a neuroprotective agent in the treatment of neurodegenerative diseases.
特性
分子式 |
C14H23N3O2S |
|---|---|
分子量 |
297.42 g/mol |
IUPAC名 |
4-(2,3-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C14H23N3O2S/c1-12-6-5-7-14(13(12)2)16-8-10-17(11-9-16)20(18,19)15(3)4/h5-7H,8-11H2,1-4H3 |
InChIキー |
OFLCNZDZICIJOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)
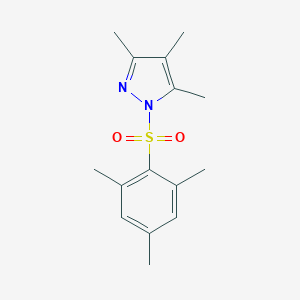
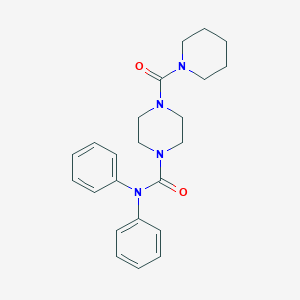
![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)

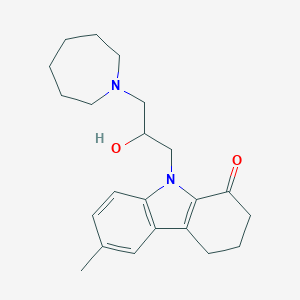
![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
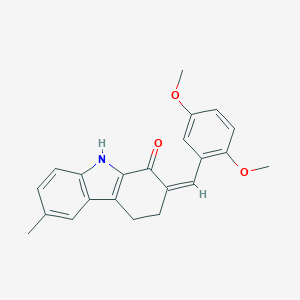
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)